molecular formula C16H11F B11882355 1-Fluoro-2-phenylnaphthalene

1-Fluoro-2-phenylnaphthalene

Katalognummer: B11882355
Molekulargewicht: 222.26 g/mol
InChI-Schlüssel: JJNLGVQRUREEQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-2-phenylnaphthalene is an organic compound with the molecular formula C16H11F It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a phenyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-phenylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with nitrous acid to form a diazonium salt, which is then treated with a fluorine-containing compound to yield the desired product . The reaction conditions typically involve an acidic medium and controlled temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, are crucial in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Fluoro-2-phenylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrogenated products.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Various substituted naphthalenes.

    Oxidation: Naphthoquinones and other oxygenated derivatives.

    Reduction: Hydrogenated naphthalenes.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2-phenylnaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-fluoro-2-phenylnaphthalene involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes .

Vergleich Mit ähnlichen Verbindungen

    1-Fluoronaphthalene: A simpler analog with only a fluorine atom substituted on the naphthalene ring.

    2-Fluoro-1-phenylnaphthalene: An isomer with the fluorine and phenyl groups in different positions.

Uniqueness: 1-Fluoro-2-phenylnaphthalene is unique due to the specific positioning of the fluorine and phenyl groups, which imparts distinct chemical and physical properties. This positioning can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Eigenschaften

Molekularformel

C16H11F

Molekulargewicht

222.26 g/mol

IUPAC-Name

1-fluoro-2-phenylnaphthalene

InChI

InChI=1S/C16H11F/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H

InChI-Schlüssel

JJNLGVQRUREEQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.